1,1,1,2,2,3,3-Heptafluoro-5-iodononane

Vue d'ensemble

Description

1,1,1,2,2,3,3-Heptafluoro-5-iodononane is a chemical compound with the molecular formula C9H12F7I. It has an average mass of 380.085 Da and a monoisotopic mass of 379.987183 Da .

Molecular Structure Analysis

The molecular structure of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane consists of a nonane backbone with seven fluorine atoms and one iodine atom attached. The iodine atom is located on the fifth carbon atom from one end of the molecule .Physical And Chemical Properties Analysis

1,1,1,2,2,3,3-Heptafluoro-5-iodononane has a density of 1.6±0.1 g/cm3. It has a boiling point of 215.7±8.0 °C at 760 mmHg and a vapour pressure of 0.2±0.4 mmHg at 25°C. The enthalpy of vaporization is 43.4±3.0 kJ/mol and the flash point is 92.1±5.6 °C. The index of refraction is 1.407 and the molar refractivity is 57.7±0.3 cm3 .Applications De Recherche Scientifique

Synthesis and Polymer Models

1,1,1,2,2,3,3-Heptafluoro-5-iodononane is efficient in telomerization reactions, a type of polymerization process. It is used as a chain-transfer agent in the synthesis of fluorocarbon polymers, providing models for understanding polymer systems. Its efficiency and relative performance in these reactions have been explored in research by Chambers et al. (1964) (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).

Reactions with Sulphides and Alkynes

In a study by Haszeldine et al. (1972), 1,1,1,2,2,3,3-Heptafluoro-5-iodononane demonstrated its utility in photochemical reactions with ethyl methyl sulphide, yielding various products such as heptafluoro-n-propyl methyl sulphide and 1H-heptafluoropropane (Haszeldine, Rigby, & Tipping, 1972).

Supramolecular Chemistry

Fontana et al. (2002) investigated the formation of stable aggregates between 1-iodoperfluoroheptane and tetramethylethylenediamine, showing significant applications in the field of supramolecular chemistry. These findings are essential for understanding intermolecular interactions involving perfluorocarbon and hydrocarbon modules (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

Organohypervalent Iodine Chemistry

The compound's relevance extends to the field of organohypervalent iodine chemistry. Zhdankin and Stang (2008) discussed the synthetic applications of organoiodine compounds, highlighting the importance of iodine derivatives like 1,1,1,2,2,3,3-Heptafluoro-5-iodononane in various selective oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).

Propriétés

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,11)8(12,13)9(14,15)16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREPMMRTKSCBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404578 | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

755-48-6 | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

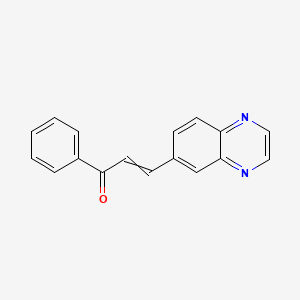

![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)

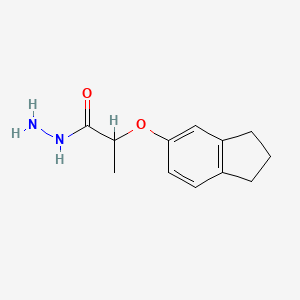

![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)

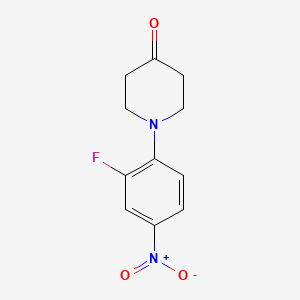

![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)

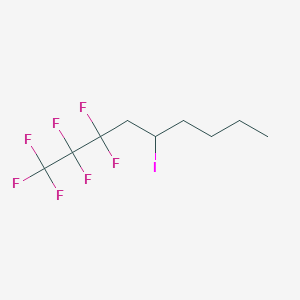

![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)